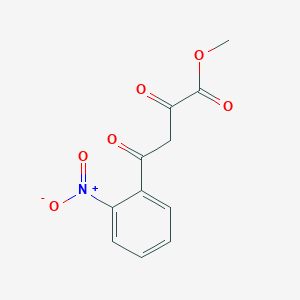

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

UV-Vis Spectroscopy

- Absorption maxima at 270 nm (π→π* transitions of the nitroaromatic system) and 340 nm (n→π* transitions of carbonyl groups).

Thermodynamic Stability and Reactivity Profiles

This compound exhibits moderate thermal stability, with decomposition initiating above 250°C under inert conditions. Differential scanning calorimetry (DSC) of analogous compounds reveals endothermic melting transitions near 180–200°C , followed by exothermic decomposition peaks at 300–400°C . The nitro group’s electron-withdrawing nature enhances the electrophilicity of the β-ketoester moiety, facilitating nucleophilic attacks at the carbonyl carbons.

Key reactivity pathways :

- Knoevenagel condensation : Reacts with aldehydes to form α,β-unsaturated carbonyl derivatives.

- Nucleophilic substitution : The nitro group directs electrophilic substitution to the para position of the phenyl ring.

- Hydrolysis : The methyl ester hydrolyzes in basic conditions to yield the corresponding carboxylic acid.

| Property | Value | Source |

|---|---|---|

| Boiling point | 423.9°C (predicted) | |

| Vapor pressure | 0.0 mmHg at 25°C | |

| Solubility | Low in water; soluble in THF, DMSO |

Properties

IUPAC Name |

methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDMQZOIDZHUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383573 | |

| Record name | methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57446-03-4 | |

| Record name | methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate typically involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 4-(2-Aminophenyl)-2,4-dioxobutanoate.

Substitution: Corresponding amides or esters.

Hydrolysis: 4-(2-Nitrophenyl)-2,4-dioxobutanoic acid and methanol.

Scientific Research Applications

Agricultural Chemistry

- Herbicide Development : Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is utilized as an effective herbicide that helps control unwanted plant growth in various crops. This application improves crop yield and quality by minimizing competition from weeds .

Pharmaceutical Development

- Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of drug-like molecules with potential therapeutic effects .

- Anticancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor growth through modulation of metabolic pathways associated with cancer cell proliferation. Specifically, it has been linked to the inhibition of monocarboxylate transporter 4 (MCT4), crucial for cancer cell metabolism.

Material Science

- Polymer Formulation : The compound is employed in the formulation of specialty polymers, enhancing the durability and performance of materials used in coatings and adhesives. Its unique chemical properties contribute to improved material characteristics .

Environmental Science

- Pollutant Studies : Researchers utilize this compound to assess the impact of chemical pollutants on ecosystems. It aids in understanding degradation pathways and environmental behavior of similar compounds .

Analytical Chemistry

- Chromatographic Techniques : this compound is used as a standard in chromatographic methods, ensuring accurate identification and quantification of related substances in complex mixtures .

Case Studies and Research Findings

Recent research highlights the potential applications of this compound across different fields:

- A study demonstrated its role as an intermediate in synthesizing selective drug-like molecular glues that stabilize protein-protein interactions crucial for therapeutic applications .

- Investigations into its anticancer properties revealed mechanisms involving metabolic pathway modulation that could lead to novel cancer treatments.

Mechanism of Action

The mechanism of action of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The nitro group’s electron-withdrawing nature enhances electrophilicity at the diketone moiety, facilitating nucleophilic additions or cyclization reactions.

- Solubility and Stability: Halogenated derivatives (e.g., dichlorophenyl) exhibit higher molecular weights and lipophilicity, likely reducing aqueous solubility. The ethyl ester variant (Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate) shows increased molecular weight compared to methyl esters, which may influence crystallization behavior .

- Biological Relevance : The 4-fluorophenyl analog is employed in synthesizing pyrrolidine-2,3-diones, suggesting that the nitro variant could serve as a precursor for nitro-containing bioactive molecules .

Biological Activity

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉N₁O₆ and a molecular weight of approximately 251.19 g/mol. Its structure features a dioxobutanoate moiety with two carbonyl groups adjacent to a methyl ester group and a nitrophenyl substituent at the ortho position. The presence of the nitro group enhances its electrophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins and nucleic acids, potentially altering biological pathways. The ester group can also be hydrolyzed to release the corresponding acid, which may further participate in biochemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In studies focusing on its efficacy, it has shown potential against both Gram-positive and Gram-negative bacteria. For instance, laboratory tests demonstrated inhibition zones in bacterial cultures treated with the compound, suggesting its role as a potential antimicrobial agent.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This effect could be beneficial in treating inflammatory diseases where cytokine overproduction is a concern.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | Nitro group at meta position | Different reactivity due to nitro position |

| Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | Nitro group at para position | Enhanced electrophilic properties |

| Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | Ethyl instead of methyl | Potentially different solubility and reactivity |

This table highlights how variations in the position of the nitro group and other substituents influence the compound's reactivity and biological properties.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.

- Inflammation Model : In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in reduced levels of inflammatory markers such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory responses effectively.

- Enzyme Interaction Studies : Further investigations into enzyme interactions revealed that this compound acts as a competitive inhibitor for certain metabolic enzymes involved in glycolysis. This competitive inhibition could provide insights into its application in metabolic disorders.

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methyl ester group), δ 7.5–8.5 ppm (aromatic protons from 2-nitrophenyl), and δ 6.0–6.5 ppm (enolic proton if tautomerism occurs).

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl), ~190 ppm (diketo groups), and aromatic carbons at 120–150 ppm.

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (diketo C=O).

- Mass Spectrometry : Molecular ion peak at m/z 265 (C₁₁H₉NO₆⁺) with fragmentation patterns confirming the nitro group and ester linkage .

What challenges arise in resolving keto-enol tautomerism for this compound, and how are they addressed experimentally?

Advanced

Keto-enol tautomerism complicates structural analysis due to dynamic equilibrium. Methodological approaches :

- Variable Temperature NMR : Cooling to −40°C slows tautomer interconversion, resolving distinct keto and enol signals.

- X-ray Crystallography : Provides definitive evidence of the dominant tautomer in the solid state.

- Computational DFT Studies : Predict thermodynamic stability of tautomers (e.g., keto form is typically more stable due to conjugation with the nitro group) .

How does the nitro group influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

Advanced

The 2-nitro group exerts strong electron-withdrawing effects, activating the adjacent carbonyl for nucleophilic attack (e.g., in Michael additions). However, steric hindrance from the nitro group may reduce reactivity at the ortho position. In cyclization reactions (e.g., forming heterocycles), the nitro group stabilizes intermediates via resonance, directing regioselectivity. Competing pathways (e.g., hydrolysis of the ester under basic conditions) require pH control (<7) and anhydrous solvents .

What strategies mitigate contradictions between spectroscopic and computational data during characterization?

Advanced

Discrepancies often arise from solvent effects, tautomerism, or impurities. Resolution strategies :

- Multi-technique validation : Cross-check NMR, IR, and HRMS data.

- Solvent Modeling in DFT : Simulate spectra in the same solvent (e.g., DMSO or CDCl₃) used experimentally.

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolysis derivatives) that skew spectral interpretations .

What metabolic or enzymatic pathways involve structurally related dioxobutanoate esters, and what insights do they offer?

Advanced

Related compounds like 4-(2-aminophenyl)-2,4-dioxobutanoate are intermediates in tryptophan metabolism , converted to xanthurenate via kynurenine aminotransferase (EC 2.6.1.7). This suggests potential roles in studies of inflammation or oxidative stress. Enzymatic assays (e.g., UV-Vis monitoring of cofactor NADPH depletion) can probe interactions with human homologs .

How can computational methods predict the biological activity of this compound?

Q. Advanced

- Docking Studies : Simulate binding to targets like cyclooxygenase-2 (COX-2) or NAD(P)H quinone oxidoreductase, leveraging the nitro group’s electron-deficient nature.

- QSAR Models : Correlate substituent effects (e.g., nitro vs. chloro analogs) with antibacterial or anticancer activity. Validate with in vitro assays (e.g., MIC determinations) .

What are the key considerations in designing stability studies for this compound under varying storage conditions?

Q. Advanced

- Degradation Pathways : Hydrolysis of the ester group (accelerated in humid environments) or nitro group reduction.

- Analytical Monitoring : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.